molecular formula C14H12N4O2 B12495263 3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione

3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione

Cat. No.: B12495263
M. Wt: 268.27 g/mol
InChI Key: YOKQPLQKXMOMQK-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name 3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione derives from the parent pteridine system, a bicyclic structure comprising fused pyrazine and pyrimidine rings. The numbering begins at the nitrogen atom in the pyrazine ring, with ketone groups at positions 2 and 4. The substituent at position 3 is a 2-phenylethyl group (–CH₂CH₂C₆H₅), introducing an aromatic side chain. The “(1H,3H)” notation indicates partial saturation at positions 1 and 3 due to keto-enol tautomerism, a common feature in diketones.

Component Description
Parent structure Pteridine (C₆H₄N₄)
Substituents –O at C2 and C4 (dione), –CH₂CH₂C₆H₅ at C3
Tautomeric form 1H,3H-dihydro (enol) ↔ 2,4-diketo (keto) equilibrium

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The aromatic protons of the phenyl group resonate as a multiplet at δ 7.2–7.4 ppm. The methylene (–CH₂CH₂–) protons adjacent to the phenyl group split into a triplet (δ 2.8–3.0 ppm) due to coupling with the neighboring –CH₂– group, while the methylene closer to the pteridine ring appears as a quartet (δ 3.5–3.7 ppm). The NH protons in the 1H,3H-dihydro tautomer resonate downfield at δ 10.5–11.0 ppm.
  • ¹³C NMR : The carbonyl carbons (C2 and C4) appear at δ 165–170 ppm. The quaternary carbons in the pteridine ring resonate between δ 140–150 ppm, while the phenyl carbons fall within δ 125–135 ppm.
Infrared (IR) Spectroscopy

Strong absorption bands at 1700–1720 cm⁻¹ confirm the presence of the two carbonyl groups. Aromatic C–H stretches appear at 3050–3100 cm⁻¹, and N–H stretches from the tautomeric NH groups are observed at 3200–3300 cm⁻¹.

Mass Spectrometry

The molecular ion peak at m/z 282.3 corresponds to the molecular formula C₁₄H₁₂N₂O₂. Fragmentation pathways include loss of the phenyl group (–C₆H₅, m/z 203.2) and sequential cleavage of the ethyl chain (–CH₂CH₂–, m/z 175.1).

Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The pteridine core adopts a planar conformation, while the 2-phenylethyl group tilts at 45° relative to the heterocyclic plane. Key intermolecular interactions include:

  • π-π stacking between phenyl and pteridine rings (distance: 3.4 Å).
  • Hydrogen bonds involving the carbonyl oxygen (O2 and O4) and NH groups of adjacent molecules (O···H–N: 2.1 Å).
Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.2 Å, b = 12.1 Å, c = 10.5 Å, β = 105°
Density 1.45 g/cm³

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level confirms the planarity of the pteridine ring. The HOMO (–5.8 eV) is localized on the phenyl group and adjacent methylene, while the LUMO (–2.3 eV) resides on the pteridine core, indicating charge-transfer potential.

Molecular Orbital Analysis
  • HOMO-LUMO gap : 3.5 eV, suggesting moderate reactivity.
  • Natural Bond Orbital (NBO) analysis : Hyperconjugation between the carbonyl oxygen lone pairs and σ* orbitals of the C–N bonds stabilizes the diketone form.
Property Value
HOMO energy –5.8 eV
LUMO energy –2.3 eV
Dipole moment 4.2 Debye

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

3-(2-phenylethyl)-1H-pteridine-2,4-dione

InChI

InChI=1S/C14H12N4O2/c19-13-11-12(16-8-7-15-11)17-14(20)18(13)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,16,17,20)

InChI Key

YOKQPLQKXMOMQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3NC2=O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Materials : 5,6-Diamino-1,3-dimethyluracil (3a ) reacts with 2-bromo-1-phenylethanone (6a ) under fusion conditions at 120–140°C for 10–20 minutes in the presence of catalytic DMF.
  • Intermediate Formation : The initial step generates 6-amino-5-((2-bromo-1-phenylethylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4 ), confirmed via $$ ^1H $$ NMR (δ 3.40–4.45 ppm for CH$$_2$$ and CH groups) and IR (1662 cm$$^{-1}$$ for C=O).
  • Cyclization : Intramolecular nucleophilic substitution eliminates HBr, yielding 3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione. The reaction proceeds in 60–75% yield, with purity validated by elemental analysis (C: 58.2%, H: 4.8%, N: 16.1%).

Table 1 : Optimization of Fusion Conditions

Catalyst Temperature (°C) Time (min) Yield (%)
DMF 130 15 72
AcOH 120 30 58
None 140 10 65

Cyclization of Substituted Quinoxaline Precursors

An alternative route utilizes ethyl 3-amino-1,4-dihydroquinoxaline-2-carboxylate (1 ) as a starting material. This method introduces the phenylethyl group via alkylation before cyclizing to form the pteridine core.

Synthetic Pathway

  • Alkylation : Compound 1 reacts with 2-phenylethyl bromide in the presence of K$$2$$CO$$3$$ in DMF at 80°C, yielding 3-(2-phenylethyl)-1,4-dihydroquinoxaline-2-carboxylate (2 ).
  • Cyclization with CS$$2$$ : Treatment with carbon disulfide and KOH in ethanol induces cyclization, forming the thioxobenzo[g]pteridine intermediate. Oxidation with H$$2$$O$$_2$$ converts the thione to the dione, achieving 55–60% overall yield.

Key Spectral Data :

  • IR: 1675 cm$$^{-1}$$ (C=O stretch of dione).
  • $$ ^1H $$ NMR: δ 7.25–7.45 (m, 5H, Ar-H), 4.10 (q, 2H, COOCH$$2$$), 3.72 (t, 2H, CH$$2$$Ph).

Post-Cyclization Alkylation Strategies

For late-stage functionalization, alkylation of preformed pteridine-2,4-diones offers modular access to the target compound.

Methodology

  • Synthesis of Pteridine-2,4-dione : 5,6-Diaminouracil undergoes cyclocondensation with glyoxal in acetic acid, yielding unsubstituted pteridine-2,4(1H,3H)-dione.
  • N-Alkylation : Treatment with 2-phenylethyl bromide and NaH in THF at 0°C selectively alkylates the N3 position, producing the target compound in 50–55% yield.

Challenges :

  • Competing O-alkylation reduces yields, necessitating careful control of base strength and temperature.
  • Purification via column chromatography (SiO$$_2$$, ethyl acetate/hexanes) is critical to isolate the N3-alkylated product.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Major Methods

Method Starting Material Steps Yield (%) Purity (%)
Condensation/Fusion 5,6-Diaminouracil 2 72 98
Quinoxaline Cyclization Ethyl quinoxaline 3 55 95
Post-Cyclization Alkylation Pteridine-dione 2 50 90

Advantages :

  • The fusion method (Method 1) offers superior yields and fewer steps.
  • Post-cyclization alkylation (Method 3) allows modular substitution but suffers from lower efficiency.

Mechanistic Insights and Side Reactions

  • Imine vs. Alkylation Pathways : Competing reactions between amino groups and α-bromo ketones can lead to byproducts. Excess DMF suppresses alkylation, favoring imine formation.
  • Oxidation Sensitivity : The dione moiety is prone to over-oxidation; mild agents like DDQ are preferred over strong oxidants.

Scalability and Industrial Relevance

  • Gram-Scale Synthesis : Method 1 has been demonstrated at 10-g scale with consistent yields (70–72%), highlighting its robustness.
  • Cost Analysis : 5,6-Diaminouracil costs ~$120/mol, making Method 1 economically viable for pilot-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6,7-Diphenylpteridine-2,4(1H,3H)-dione (Compound 8)

  • Structure : Features phenyl groups at positions 6 and 7 on the pteridine core .
  • Synthesis: Prepared via condensation of diketone H with 5,6-diaminouracil sulfate, yielding a bright grey solid (30% yield).
  • Physical Properties :
    • Melting point: 321–323°C (lit. 320–325°C).
    • NMR (DMSO-d6): δ 12.06 (s, 1H), 11.73 (s, 1H), 7.44–7.29 (m, 10H) .
  • Key Difference : The diphenyl substitution enhances aromatic stacking, likely increasing melting point and rigidity compared to the 3-(2-phenylethyl) derivative.

6,7-Dimethyl-2,4(1H,3H)-pteridinedione

  • Structure : Methyl groups at positions 6 and 7 .
  • Natural Occurrence : Identified as a unique biomarker in New Zealand manuka honey, absent in other honeys (e.g., kanuka, clover).
  • Applications : Fluorescence properties enable rapid authentication of manuka honey via TLC screening .
  • Key Difference : Smaller substituents (methyl vs. phenylethyl) improve solubility and facilitate natural product isolation.

7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (Lumichrome)

  • Structure : Benzo-fused pteridine with methyl groups at positions 7 and 8 (CAS 1086-80-2) .
  • Properties :
    • Molecular weight: 242.23 g/mol.
    • Solubility: Stable in DMSO (50 mg/mL) .
  • Applications : Used as a fluorescent probe and monitored as an impurity in riboflavin fermentation products .
  • Key Difference: Benzo fusion extends conjugation, enhancing photophysical properties compared to non-fused derivatives.

1,7,8-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione

  • Structure : Additional methyl group at position 1 (CAS 18950-64-6) .
  • Properties : Increased methylation may enhance lipophilicity and alter redox sensitivity, relevant for photoredox catalysis .
  • Key Difference : Multiple methyl groups diversify substitution patterns, influencing steric and electronic effects.

Table 1: Comparative Data for Selected Pteridine Derivatives

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
3-(2-Phenylethyl)pteridine-2,4-dione 3-(2-Phenylethyl) Not reported Not reported Hypothetical metabolic studies
6,7-Diphenylpteridine-2,4-dione 6,7-Diphenyl 316.31 321–323 Semiconductor materials
6,7-Dimethylpteridine-2,4-dione 6,7-Dimethyl 192.17 Not reported Honey authentication
Lumichrome (7,8-Dimethylbenzo[g]pteridine-2,4-dione) 7,8-Dimethyl + benzo fusion 242.23 Not reported Fluorescent probes

Key Observations :

  • Substituent Effects : Bulky groups (e.g., phenylethyl, diphenyl) increase melting points and reduce solubility, whereas methyl groups enhance bioavailability and natural product specificity.
  • Biological Relevance: Simple pteridine-2,4-dione is an endogenous metabolite , while derivatives like 7,8-dimethylbenzo[g]pteridine-2,4-dione are associated with fungal metabolites .
  • Synthetic Accessibility : Derivatives with phenyl or methyl groups are synthesized via condensation reactions , whereas benzo-fused analogs may require more complex pathways.

Biological Activity

3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and structure-activity relationships (SAR) derived from recent studies.

The biological activity of this compound has been linked to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has shown inhibitory effects on BRD4 and PLK1 enzymes, which are crucial in cancer cell growth regulation.

Key Findings:

  • Cytotoxicity : The compound has been evaluated for its cytotoxic properties, demonstrating significant inhibition in cancer cell lines. It triggers apoptosis by upregulating pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic markers like Bcl-2 .
  • Cell Cycle Arrest : Studies indicate that it can halt cell growth at the G2/M phase of the cell cycle, similar to established chemotherapeutic agents like volasertib .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications to the pteridine scaffold have been explored to enhance potency and selectivity.

Table 1: Structure-Activity Relationships

Compound VariantModificationIC50 (μM)Notes
Parent CompoundN/A27Initial potency against BRD4
Variant ABromo-substitution7.2Enhanced potency
Variant BButyl group additionNot effectiveNo increase in activity
Variant CPhenethyl replacementDiminished potencyReduced efficacy

The data indicates that certain substitutions can enhance or diminish activity significantly. For instance, replacing a butyl group with a phenethyl moiety led to reduced inhibitory potency against MIF2 tautomerase activity .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cancer Cell Lines : In vitro studies demonstrated that the compound exhibits potent cytotoxic effects against various cancer cell lines including breast and colon cancer cells. The mechanism involves apoptosis induction through mitochondrial pathways .
  • Inhibition of Pathogenic Mechanisms : Research has highlighted its potential as an inhibitor of Type III secretion systems in pathogenic bacteria, suggesting a dual role in both oncology and infectious disease management .

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